(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Catalog No.
S8006550
CAS No.
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Product Name

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

IUPAC Name

methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)

InChI Key

IGHWNCLZGNNKBN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C(=N\O)/N

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is an organic compound characterized by the molecular formula C9H10N2O3. It is a derivative of benzoic acid, distinguished by the presence of a hydroxycarbamimidoyl group attached to the benzene ring. The compound appears as a white to off-white powder and has a molecular weight of 194.19 g/mol. Its structure features a methyl ester group and an amino-hydroxyimino substituent, which contributes to its unique chemical properties and potential biological activities .

  • Oxidation: The hydroxycarbamimidoyl group can be oxidized to yield oxime derivatives.
  • Reduction: The compound can undergo reduction to form various amine derivatives.
  • Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to nitration, sulfonation, or halogenation .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Electrophilic substitution often requires catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

  • Oxidation: Oxime derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Research indicates that (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate may possess significant biological activities. It has been explored for its potential as an enzyme inhibitor and as a probe for studying biochemical pathways related to nitrogen metabolism. Additionally, preliminary studies suggest possible therapeutic properties, including anti-inflammatory and antimicrobial effects .

The synthesis of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with hydroxylamine hydrochloride under basic conditions. The process generally includes:

  • Formation of an Intermediate: Methyl 4-aminobenzoate reacts with hydroxylamine hydrochloride to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to yield the desired product.
  • Reagents and Solvents: Commonly used bases include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents .

Industrial Production Methods

For industrial applications, the synthetic routes may be optimized for higher yields and purity, incorporating additional purification steps such as recrystallization or chromatography.

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential role in enzyme inhibition and biochemical pathway studies.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry: Utilized in developing new materials and as a precursor for specialty chemicals .

Several compounds share structural similarities with (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-carbamimidoylbenzoate acetate1172889-96-10.90Acetylated derivative
4-Carbamimidoylbenzoic acid hydrochloride42823-72-30.80Hydrochloride salt form
Methyl 4-(aminomethyl)benzoate hydrochloride6232-11-70.74Contains aminomethyl group
Methyl 3-(aminomethyl)benzoate hydrochloride17841-68-80.74Structural variation at the meta position
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate135321-84-50.67Tert-butoxycarbonyl protection
Methyl 2-(4-carbamimidoylphenyl)acetic acid hydrochloride52798-09-10.65Different acetic acid moiety

The unique feature of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate lies in its specific hydroxycarbamimidoyl substituent, which may confer distinct biological activities not found in its analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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